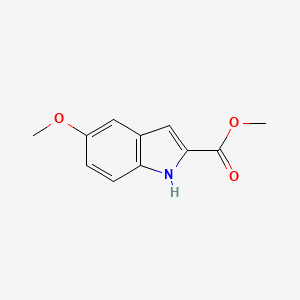

Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

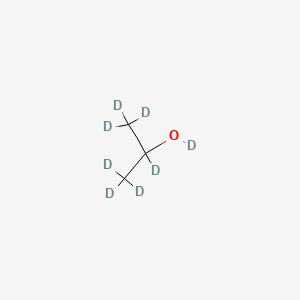

The molecular structure of these compounds can be represented by the InChI codes provided in the search results . The InChI code is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information in databases and on the web.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of isoxazole derivatives have been discussed in various studies . For instance, one method involves the synthesis of 3,4,5-trisubstituted isoxazole derivatives from aromatic aldehyde and nitroacetic esters via the intermediate alkyl-5-hydroxy-6-oxo-4-aryl-6 H-1,2-oxazine-3-carboxylate derivatives .Physical And Chemical Properties Analysis

The physical form of “Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate” is described as a white to light-yellow powder or crystals . It has a molecular weight of 282.09 . The compound should be stored in a refrigerator and shipped at room temperature .Applications De Recherche Scientifique

Synthesis of Isoxazole-Fused Heterocycles :

- The bromination of methyl 3-aryl-5-methyl-isoxazole-4-carboxylate, a precursor to 3-aryl-5-formyl-isoxazole-4-carboxylate, is a crucial step in synthesizing isoxazole-fused heterocycles. This process and the resulting compounds have applications in organic synthesis and the development of pharmaceuticals (Roy, Rajaraman, & Batra, 2004).

Biomedical Applications :

- Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate derivatives have been shown to be promising compounds for biomedical applications, particularly in regulating inflammatory diseases. This is supported by docking studies, indicating their potential therapeutic use (Ryzhkova, Ryzhkov, & Elinson, 2020).

Tautomerism and Basicity Studies :

- Studies on the tautomerism of 5-hydroxyisoxazoles and isoxazol-5-ones, including derivatives of methyl 3-(3-bromophenyl)isoxazole-4-carboxylate, provide insights into their structural properties and basicities. These findings are significant for understanding the chemical behavior of these compounds in different solvents (Boulton & Katritzky, 1961).

Insecticidal and Bactericidal Activity :

- Isoxazole derivatives, including those synthesized from ethyl 3-arylisoxazole-4-carboxylate, exhibit notable biological activities such as insecticidal and bactericidal effects. Some compounds in this category have shown good inhibitory effects against pests like aphids and armyworms, highlighting their potential in agricultural applications (Li et al., 2020).

Synthesis of Druglike Isoxazoles :

- Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate derivatives have been used in the synthesis of druglike isoxazole compounds. The selective nucleophilic chemistry involved in their synthesis is a valuable technique in medicinal chemistry for creating diverse pharmaceutical agents (Robins, Fettinger, Tinti, & Kurth, 2007).

Applications in Organic Chemistry :

- The compound has been used as a scaffold for the synthesis of highly functionalized isoxazoles, demonstrating its versatility and importance in organic synthesis (Ruano, Fajardo, & Martín, 2005).

Safety And Hazards

The safety information available indicates that these compounds may pose certain hazards. They are classified under GHS07, with hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Orientations Futures

The development of new synthetic routes for the synthesis of isoxazole derivatives is a promising area of research . Given their significance in drug discovery, it is imperative to develop new eco-friendly synthetic strategies . The potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests is a promising future direction .

Propriétés

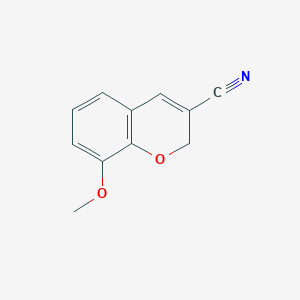

IUPAC Name |

methyl 3-(3-bromophenyl)-1,2-oxazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3/c1-15-11(14)9-6-16-13-10(9)7-3-2-4-8(12)5-7/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKSPGJBGRSIJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CON=C1C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357864 |

Source

|

| Record name | Methyl 3-(3-bromophenyl)-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate | |

CAS RN |

267651-85-4 |

Source

|

| Record name | Methyl 3-(3-bromophenyl)-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

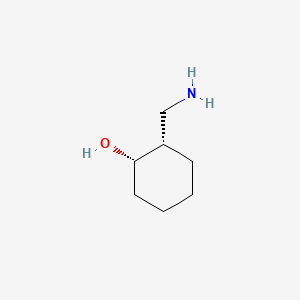

![(3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride](/img/structure/B1362051.png)

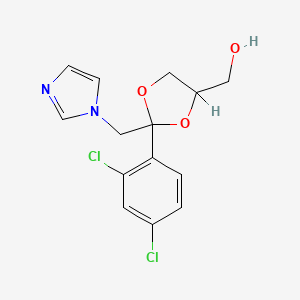

![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B1362060.png)